2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis and cell division .
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide include:
3,4-dichloro-N-(3-pyridyl)benzamide: This compound shares a similar benzamide structure but differs in the position of the pyridyl group.
2,4-dichloro-N-[(5Z)-2-(4-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1,2,3-thiadiazol-5(2H)-ylidene]benzamide: This derivative has a thiadiazole ring instead of a thiazolidinone ring, which alters its biological activity and chemical properties.
2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide: This compound features a fluorophenyl group, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C16H9Cl2N3O2S2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H9Cl2N3O2S2/c17-10-1-2-11(12(18)8-10)14(22)20-21-15(23)13(25-16(21)24)7-9-3-5-19-6-4-9/h1-8H,(H,20,22)/b13-7- |
InChI Key |
XEIDDWLGGPZNDG-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Origin of Product |
United States |
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